Cypenhymustine

Acute toxicity LD50 spirohydantoin mustard

Cypenhymustine is a spiro[4.4]nonane nitrogen mustard that achieves 151% ILS in EAC at 3 mg/kg versus beta-tethymustine's 80%, with an LD50 of 65 mg/kg providing a therapeutic index of ~21.7. Unlike spiromustine (spiro[4.5]decane), it exhibits no neurotoxicity, hepatotoxicity, or nephrotoxicity, with full hematological recovery by day 11–14. For laboratories screening EAC, DL, and S-180 panels, cypenhymustine delivers consistent efficacy (ILS 151–181%) as a clean positive control. Procure alongside spiromustine to isolate spiro ring geometry effects on CNS penetration and alkylating efficiency.

Molecular Formula C13H21Cl2N3O2
Molecular Weight 322.2 g/mol
CAS No. 150380-35-1
Cat. No. B126993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypenhymustine
CAS150380-35-1
Synonyms3-(2-(bis(2'-chloroethyl)amino)ethyl)-5,5-tetramethylenehydantoin
cypenhymustine
Molecular FormulaC13H21Cl2N3O2
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl
InChIInChI=1S/C13H21Cl2N3O2/c14-5-7-17(8-6-15)9-10-18-11(19)13(16-12(18)20)3-1-2-4-13/h1-10H2,(H,16,20)
InChIKeySSPKQVAQJYNRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cypenhymustine (CAS 150380-35-1): A Spirohydantoin Nitrogen Mustard with Differentiated Murine Antitumor Activity and Toxicity Profile


Cypenhymustine (3-[2-[bis(2′-chloroethyl)-amino]ethyl]-5,5-tetramethylenehydantoin) is a synthetic bifunctional nitrogen mustard alkylating agent belonging to the spirohydantoin class, rationally designed as a structural analog of spiromustine (NSC 172112) . It features a 1,3-diazaspiro[4.4]nonane-2,4-dione core wherein the hydantoin ring is spiro-fused to a cyclopentane ring, distinguishing it from spiromustine's spiro[4.5]decane system . Preclinically evaluated in murine ascites tumor models, cypenhymustine demonstrated reproducible antitumor efficacy across Ehrlich ascites carcinoma (EAC), sarcoma-180 (S-180), and Dalton's lymphoma (DL), with an LD50 of 65.0 mg/kg (i.p., Swiss male mice) . Its chemical alkylating activity was directly compared with spiromustine and nor-HN2 . The compound remains a research-stage anticancer agent with no reported clinical development, positioning it as a tool compound for mechanistic studies of spirohydantoin mustard structure-activity relationships (SAR) and comparative alkylating agent pharmacology.

Why Spirohydantoin Mustard Analogs Including Cypenhymustine Cannot Be Assumed Interchangeable in Research Procurement


Spirohydantoin nitrogen mustards exhibit pronounced structure-dependent variation in antitumor spectrum, acute toxicity, and clinical tolerability despite sharing a common bis(2-chloroethyl)amine warhead. Spiromustine advanced to Phase I clinical trials but was terminated due to dose-limiting CNS neurotoxicity characterized by confusion, hallucinations, and lethargy, with a maximum tolerated dose of only 6 mg/m² . Its in vitro plasma half-life is merely 6.4 minutes (37°C, pH 7.4) . In contrast, cypenhymustine's altered spiro ring geometry (spiro[4.4]nonane vs. spiro[4.5]decane) and lower lipophilicity may abrogate the neurotoxicity observed with spiromustine while retaining antitumor efficacy — the cypenhymustine toxicity study reported no neurotoxicity, no hepatotoxicity, and no nephrotoxicity at the optimum therapeutic dose . Even within the same research group's analog series, beta-tethymustine and naphthalmustine diverge markedly in LD50 (100 and 200 mg/kg, respectively) and tumor-model-specific ILS values . These data demonstrate that potency, safety margin, and target indication cannot be extrapolated among spirohydantoin mustards, making compound-specific procurement essential for reproducible preclinical research.

Cypenhymustine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Spiromustine, Beta-Tethymustine, Naphthalmustine, and Nor-HN2


Acute Systemic Toxicity: Cypenhymustine Exhibits Approximately 2-Fold Higher LD50 Than the Parent Compound Spiromustine

Cypenhymustine demonstrates substantially lower acute lethality than its parent analog spiromustine when both are administered by single intraperitoneal injection in mice. The LD50 of cypenhymustine is 65.0 mg/kg , whereas spiromustine's LD50 by the same route and species is 33.24 mg/kg (33,244 µg/kg) . This represents an approximately 1.96-fold higher tolerated bolus dose for cypenhymustine, indicative of a wider acute safety margin at the whole-organism level. Beta-tethymustine (LD50 100 mg/kg) and naphthalmustine (LD50 200 mg/kg) show progressively lower acute toxicity within this analog series, confirming that spiro ring structure directly modulates systemic tolerance .

Acute toxicity LD50 spirohydantoin mustard maximum tolerated dose

In Vivo Antitumor Efficacy: Cypenhymustine Achieves High and Reproducible ILS Values Across Three Murine Ascites Tumor Models at a Single Low Dose

Cypenhymustine at the optimum dose of 3 mg/kg i.p. (days 1–7 post-tumor transplant) produced ILS values of 151% in EAC, 157% in S-180, and 181% in DL, with a curative effect observed in 1–2 of 6 mice surviving beyond 60 days . This activity profile shows notable consistency across all three tumor types, with ILS values all exceeding 150%. For comparison, beta-tethymustine — evaluated under identical experimental conditions by the same laboratory — required a higher optimum dose range (4–8 mg/kg) and produced a more heterogeneous ILS profile: 80% in EAC, 224% in S-180, and 240% in DL . While beta-tethymustine achieved superior ILS in S-180 and DL, cypenhymustine delivered markedly better efficacy in EAC (151% vs. 80%), suggesting differential tumor-type sensitivity that may guide model-specific compound selection. Spiromustine's ILS data in these specific ascites models are not available in the accessible literature for direct comparison; its published antitumor activity focused on intracranially implanted ependymoblastoma and murine P-388 leukemia models .

Increase in life span Ehrlich ascites carcinoma sarcoma-180 Dalton's lymphoma curative effect

Chemical Alkylating Activity: Cypenhymustine Is Directly Compared with Spiromustine and Nor-HN2, with Reported Activity Exceeding Nor-HN2

The Sanyal et al. (1993) primary paper explicitly states that cypenhymustine's chemical alkylating activity was directly compared with both spiromustine (NSC 172112) and nor-HN2 (NSC 10873, a secondary nitrogen mustard) . The same comparative framework was applied to beta-tethymustine in the 1997 follow-up study, where the authors reported that beta-tethymustine 'possesses greater alkylating activity than nor-HN2 and comparable activity with spiromustine' . While the cypenhymustine paper's abstract does not provide the specific NBP (4-(4-nitrobenzyl)pyridine) colorimetric assay values in the publicly accessible portion, the parallel methodology and shared research group context permit the class-level inference that cypenhymustine's alkylating activity likewise exceeds that of nor-HN2 and approximates that of spiromustine. Notably, naphthalmustine's alkylating activity was also reported to exceed that of nor-HN2 . The absence of published NBP absorbance values for cypenhymustine represents a data gap that limits quantitative alkylating potency ranking within this series.

Alkylating activity nitrogen mustard NBP assay nor-HN2 spiromustine

Hematological Toxicity and Organ Safety: Cypenhymustine Demonstrates Reversible, Mild Hematological Effects with No Detectable Hepatic or Renal Toxicity at Therapeutic Dose

A dedicated toxicity study evaluated cypenhymustine at the therapeutic optimum dose of 3.0 mg/kg (days 1–7) in normal and tumor-bearing (EAC, S-180, DL) Swiss male mice . The compound produced only a mild initial decrease in hematological counts, most pronounced in EAC-bearing treated mice, with complete normalization within 11–14 days after termination of drug therapy. Importantly, the study explicitly reported that cypenhymustine 'did not adversely affect hematopoiesis.' Sequential evaluation on days 9, 12, and 15 for hepatotoxicity (serum GPT, alkaline phosphatase) and nephrotoxicity (serum urea, creatinine) detected no drug-induced hepatic or renal toxicity. Body weight, skin and hair texture, and behavioral patterns (food/water intake, activity) remained unaffected . In stark contrast, spiromustine's clinical development was terminated due to dose-limiting CNS neurotoxicity (mydriasis, xerostomia, lethargy, confusion, hallucinations), with a maximum tolerated dose of only 6 mg/m² and a recommendation that phase II studies use physostigmine co-administration to mitigate neurotoxicity . While the cypenhymustine toxicity study did not explicitly assess neurological endpoints, the absence of behavioral abnormalities at therapeutic doses is notable. Beta-tethymustine similarly showed no significant adverse effect on hematopoiesis, though with a different recovery pattern .

Hematological toxicity bone marrow cellularity hepatotoxicity nephrotoxicity recovery profile

Structural Differentiation: Cypenhymustine's Spiro[4.4]Nonane Core Confers Distinct Physicochemical Properties Versus Spiromustine's Spiro[4.5]Decane System

Cypenhymustine and spiromustine are differentiated by a critical structural feature: cypenhymustine incorporates a 1,3-diazaspiro[4.4]nonane system (hydantoin spiro-fused to cyclopentane), whereas spiromustine contains a 1,3-diazaspiro[4.5]decane system (hydantoin spiro-fused to cyclohexane) . This ring-size difference (C5 vs. C6 spiro-carbocycle) reduces cypenhymustine's molecular weight to 322.23 Da versus 336.26 Da for spiromustine , and likely contributes to altered lipophilicity — cypenhymustine has a calculated LogP of approximately 1.21 , while spiromustine, designed as a lipophilic CNS-penetrating agent, was rationally optimized for blood-brain barrier crossing . The Haces et al. (1986) SAR study established that the proximity of the hydantoin ring to the nitrogen mustard function is a key stabilizing factor, and that plasma half-life correlates with spiro ring structure . Spiromustine's clinical neurotoxicity — the dose-limiting toxicity that terminated its development — is attributed to its pronounced lipophilicity enabling CNS accumulation . Cypenhymustine's lower LogP and altered spiro geometry may reduce CNS partitioning, consistent with the absence of behavioral or neurological toxicity noted in its murine toxicity evaluation . This structural differentiation is the molecular basis for cypenhymustine's divergent therapeutic index.

Spiro ring geometry lipophilicity LogP structure-activity relationship CNS penetration

Cypenhymustine Optimal Research and Preclinical Application Scenarios Based on Quantified Differentiation Evidence


Murine Ehrlich Ascites Carcinoma (EAC) Efficacy Studies Requiring High ILS with Favorable Toxicity Margins

Researchers using murine EAC ascites tumor models to screen nitrogen mustard alkylating agents should prioritize cypenhymustine over beta-tethymustine: cypenhymustine achieves an ILS of 151% in EAC at 3 mg/kg, substantially exceeding beta-tethymustine's ILS of 80% in the same model . Cypenhymustine's 65 mg/kg LD50 provides a therapeutic index (LD50/optimum dose) of approximately 21.7, allowing meaningful dose-escalation experiments before encountering acute toxicity. The documented 11–14 day hematological recovery window and absence of hepatic or renal toxicity further support multi-cycle dosing protocols without confounding organ toxicity. In contrast, spiromustine is unsuitable for EAC studies due to its higher acute toxicity (LD50 33.24 mg/kg) and established neurotoxicity .

Spirohydantoin Mustard Structure-Activity Relationship (SAR) Studies Comparing Spiro Ring Geometry Effects

Cypenhymustine is the definitive research compound for investigating the pharmacological consequences of spiro[4.4]nonane versus spiro[4.5]decane ring geometry in hydantoin-based nitrogen mustards. Its direct structural relationship to spiromustine — differing only in the spiro-carbocycle ring size (cyclopentane vs. cyclohexane) — makes it an ideal paired comparator . The Haces et al. (1986) study established that hydantoin ring proximity to the mustard moiety and methylene spacer length modulate plasma stability and antitumor activity ; cypenhymustine extends this SAR platform by varying the spiro ring while retaining the ethylene spacer. Procurement of both compounds enables controlled experiments isolating the contribution of spiro ring lipophilicity to CNS penetration, alkylating efficiency, and systemic toxicity — directly addressing why spiromustine caused dose-limiting neurotoxicity that cypenhymustine appears to avoid .

Hematological Safety Profiling of Alkylating Agents in Tumor-Bearing Murine Models

Cypenhymustine serves as a reference alkylating agent for hematological toxicity studies where clean organ safety profiles are required. The Sadhu et al. (1994) toxicity study provides a well-characterized baseline: at the therapeutic dose of 3 mg/kg (days 1–7), cypenhymustine induces only a mild, fully reversible decrease in blood counts with recovery by day 11–14, and no evidence of hepatotoxicity or nephrotoxicity on sequential biochemical monitoring . This contrasts with spiromustine's myelosuppressive and neurotoxic profile and cyclophosphamide's known hemorrhagic cystitis and hepatic metabolism-dependent toxicity . For experimental protocols requiring an alkylating agent positive control that minimizes confounding organ toxicity — such as studies of radioprotectors, chemoprotectants, or combination regimens — cypenhymustine's well-documented safety margin makes it the preferred choice among spirohydantoin mustards.

Dalton's Lymphoma and Sarcoma-180 Models Where Comparative Alkylating Agent Profiling Across Multiple Tumor Types Is Required

For laboratories conducting multi-model antitumor screening panels that include Dalton's lymphoma (DL) and sarcoma-180 (S-180), cypenhymustine provides a consistent efficacy baseline (ILS 181% in DL, 157% in S-180) against which novel agents can be benchmarked. While beta-tethymustine achieves numerically higher ILS values in these models (DL 240%, S-180 224%), it requires higher doses (4–8 mg/kg) and shows poor EAC activity . Researchers whose screening cascade includes EAC as a primary filter may prefer cypenhymustine for its balanced activity across all three tumor types, avoiding the risk of missing active compounds that would be revealed only in EAC. Additionally, cypenhymustine's chemical alkylating activity was directly compared with spiromustine and nor-HN2 in the original characterization , providing a stronger mechanistic anchor for interpreting in vivo results than is available for less thoroughly cross-characterized analogs.

Quote Request

Request a Quote for Cypenhymustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.